molecular formula C19H20N2O3S B6767732 N-(1-oxo-1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropan-2-yl)thiophene-2-carboxamide

N-(1-oxo-1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropan-2-yl)thiophene-2-carboxamide

Cat. No.: B6767732
M. Wt: 356.4 g/mol
InChI Key: AXUMHYCHQJFESI-UHFFFAOYSA-N
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Description

N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzofuran and pyrrolidine ring system, linked to a thiophene carboxamide moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-oxo-1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropan-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13(20-17(22)16-7-4-10-25-16)18(23)21-9-8-19(12-21)15-6-3-2-5-14(15)11-24-19/h2-7,10,13H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUMHYCHQJFESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)C3=CC=CC=C3CO2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the thiophene carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored through various bioassays and cellular studies.

    Medicine: The compound may serve as a lead molecule for drug development, particularly in targeting specific biological pathways or receptors.

    Industry: Its chemical properties could be utilized in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, potentially inhibiting or modulating the activity of these targets. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: These compounds share the spirocyclic core and are known for their diverse biological activities.

    Benzofuran Derivatives: Compounds containing the benzofuran moiety are often explored for their pharmacological properties.

    Thiophene Carboxamides: These compounds are studied for their potential as therapeutic agents due to their versatile chemical reactivity.

Uniqueness

N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide is unique due to its combination of a spirocyclic structure with a benzofuran and thiophene carboxamide moiety. This unique arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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